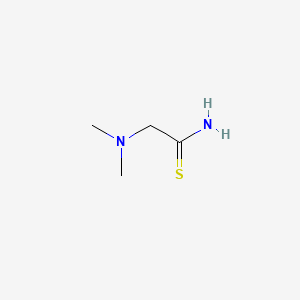

2-(Dimethylamino)ethanethioamide

説明

“2-(Dimethylamino)ethanethioamide” is a chemical compound with the molecular formula C4H11NS . It is also known as "Ethanethiol, 2-(dimethylamino)-" .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a synthetic process of 2-dimethylaminoethyl chloride hydrochloride has been disclosed, which involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis

The molecular structure of “2-(Dimethylamino)ethanethioamide” consists of a carbon chain with an attached sulfur atom and a dimethylamino group . The molecular weight is 105.202 .科学的研究の応用

Conformational Studies

2-(N,N-Dimethylamino)ethanethiol demonstrates significant conformational changes depending on its protonation state in various pH environments. The study highlights the presence of strong intramolecular hydrogen bonding in different conformational states (Ohno, Matsumoto, Aida, & Matsuura, 2003).

Polyelectrolyte Block Copolymer Micelles

Fluorescence spectroscopy, dynamic light scattering, and small-angle neutron scattering were used to investigate the structure of 2-(dimethylamino)ethyl methacrylate block copolymer micelles. These copolymers exhibit strong pH dependence, forming micelles in response to protonation of tertiary amines along the side chains (Lee, Gast, Bütün, & Armes, 1999).

Cationic Diblock Copolymers

The selective quaternization of 2-(Dimethylamino)ethyl methacrylate (DMA) residues in tertiary amine methacrylate diblock copolymers was explored. These novel cationic diblock copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün, Armes, & Billingham, 2001).

Photolysis Studies

UV photolysis of dimethylcarbamoyl azide in an argon matrix at cryogenic temperatures was studied. The process led to the formation of dimethylamino isocyanate, showcasing a major decomposition channel via consecutive eliminations (Pasinszki, Krebsz, Tarczay, & Wentrup, 2013).

Electrochemical Detection in Microchip Capillary Electrophoresis

A microchip protocol for capillary electrophoresis separation and electrochemical detection of thiol-containing degradation products of V-type nerve agents was developed. This included the detection of 2-(dimethylamino)ethanethiol derivatives, underlining its application in security scenarios (Wang, Zima, Lawrence, Chatrathi, Mulchandani, & Collins, 2004).

Biocompatible Block Copolymers

Well-defined MPC-based block copolymers, including 2-(dimethylamino)ethyl methacrylate (DMA), were synthesized via atom transfer radical polymerization in protic media. These copolymers are significant for biomedical applications due to their biocompatibility (Ma, Tang, Billingham, Armes, Lewis, Lloyd, & Salvage, 2003).

Synthesis and Characterization of Novel Derivatives

Novel 1-(3-(N,N-dimethylamino)-1-(5-substituted thiophene-2-yl)propylidene semicarbazone Mannich base derivatives were synthesized and examined for anti-diabetic and anti-inflammatory activities (Gopi & Dhanaraju, 2018).

Photophysical Characterization of CdTe Nanocrystals

Water-soluble one-dimensional nanorods of CdTe with 2-(dimethylamino)ethanethiol were developed, demonstrating high quantum yields and potential for application in photophysical assays (Schulz-Drost, Sgobba, & Guldi, 2007).

Safety And Hazards

特性

IUPAC Name |

2-(dimethylamino)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGHFSJGSKEKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388769 | |

| Record name | 2-(dimethylamino)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)ethanethioamide | |

CAS RN |

27507-28-4 | |

| Record name | 2-(Dimethylamino)ethanethioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027507284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(dimethylamino)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(DIMETHYLAMINO)ETHANETHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QL33X2VJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

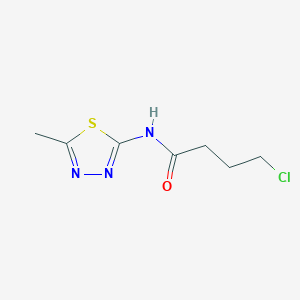

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。